Alisol G

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Alisol G involves its interaction with specific molecular targets and pathways:

Cannabinoid-Type 1 Receptor (CB1R) Antagonism: this compound acts as a peripheral CB1R antagonist, which helps in reducing appetite and promoting weight loss.

c-myc DNA Interaction: this compound forms a complex with c-myc DNA, leading to the inhibition of cancer cell proliferation.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Alisol G interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to interact with c-myc DNA, a potential target of this compound with respect to its anti-hepatoma effects . The interaction of this compound with c-myc DNA is a process of static quenching .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been identified to augment anti-hepatoma efficiencies in the presence of metal ions Cu2+ and Fe3+ . In addition, this compound has been found to exert a strong inhibitory effect on inflammation and cell apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with c-myc DNA. A 1:1 complex is formed between this compound and c-myc DNA, and this interaction is strengthened by metal ions . Molecular docking and molecular dynamics simulation further revealed that the higher binding affinity between this compound-Fe3+ complex and c-myc DNA as compared to this compound-Cu2+ complex .

Dosage Effects in Animal Models

This compound has been found to effectively reduce the weight of obese mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to stimulate lipolysis in 3T3-L1 adipocytes by activating the AMPK/ACC/SREBP-1c pathway .

Transport and Distribution

This compound is mainly distributed in intestinal midgut, mucosa, and small intestine, with little brain exposure, suggesting that the intestine may be the main acting sites of this compound .

Subcellular Localization

Given its distribution in the intestine and little brain exposure, it can be inferred that this compound may primarily localize in the peripheral tissues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Alisol G involves the extraction of the compound from the dried rhizomes of Alisma orientalis. The extraction process typically includes the use of solvents such as ethanol or methanol, followed by purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The rhizomes are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, and the crude extract is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Alisol G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .

Vergleich Mit ähnlichen Verbindungen

. Compared to these similar compounds, Alisol G exhibits unique properties:

Alisol A and Alisol B: These compounds also have hypolipemic and anti-inflammatory properties, but this compound has shown a more significant effect in reducing body weight and improving lipid metabolism.

Alisol A 24-Acetate and Alisol B 23-Acetate: These derivatives have been studied for their anti-cancer properties, but this compound’s interaction with c-myc DNA and its enhanced effects with metal ions make it a unique candidate for cancer therapy.

Eigenschaften

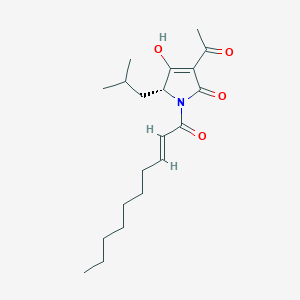

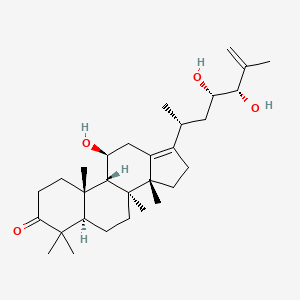

IUPAC Name |

(5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5S)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17(2)25(34)21(31)15-18(3)19-9-13-29(7)20(19)16-22(32)26-28(6)12-11-24(33)27(4,5)23(28)10-14-30(26,29)8/h18,21-23,25-26,31-32,34H,1,9-16H2,2-8H3/t18-,21+,22+,23+,25+,26+,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNDANGOFVYODW-XCXJHVMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(=C)C)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(=C)C)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318735 | |

| Record name | Alisol G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155521-46-3 | |

| Record name | Alisol G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155521-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alisol G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the mechanism of action of Alisol G?

A1: this compound acts as a CB1R antagonist, primarily targeting peripheral CB1Rs. [] While its exact mechanism is still under investigation, studies suggest that it binds to CB1Rs and blocks the binding of endogenous cannabinoids, thereby inhibiting the downstream signaling pathways associated with metabolic regulation, potentially leading to reduced food intake and weight loss. []

Q2: What is the structural characterization of this compound?

A2: this compound is a protostane-type triterpene with the molecular formula C30H48O4. [] Its structure is characterized by a protostane skeleton with hydroxyl groups at positions 11β, 23S, and 24S, and a double bond between C-13 and C-17. [, ] Detailed spectroscopic data, including 1H-NMR, 13C-NMR, DEPT 90, DEPT 135, HSQC, HMBC, 1H-1H COSY, and ESI-MS, have been used to elucidate its structure. []

Q3: What is the pharmacokinetic profile of this compound?

A3: Studies in rats have shown that this compound is primarily distributed in the intestinal tract, with the highest concentrations found in the midgut, mucosa, and small intestine. [] Notably, this compound exhibits limited brain exposure, suggesting that it does not readily cross the blood-brain barrier (BBB). [] This characteristic supports its potential as a peripheral CB1R antagonist, potentially minimizing central nervous system-related side effects.

Q4: What is the evidence supporting this compound's potential for treating obesity?

A4: Animal studies have demonstrated the hypolipidemic effects of this compound. In diabetic rats fed a high-fat and high-sugar diet, this compound significantly reduced serum total cholesterol and low-density lipoprotein cholesterol levels. [] Furthermore, this compound treatment altered the composition of gut microflora, particularly those involved in lipid metabolism, and modulated the expression of genes associated with cholesterol metabolism in the liver. []

Q5: How does the structure of this compound relate to its anti-proliferative activity?

A5: Research suggests that the C-16 oxidation state and the double bond between C-13 and C-17 in this compound's structure are crucial for its anti-proliferative activity against various cancer cell lines. [] this compound, along with other Alisma orientale-derived terpenoids like Alisol A, Alisol A 24-acetate, Alisol B, and Alisol B 23-acetate, exhibited inhibitory effects on cancer cell proliferation, with Alisol B and Alisol B 23-acetate showing the highest potency. [] This structure-activity relationship provides valuable insights for developing more potent and selective anti-cancer agents.

Q6: What analytical methods are used to quantify this compound?

A6: Several analytical techniques have been employed to detect and quantify this compound in biological samples. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for determining this compound concentrations in rat tissues. [] This method allows for accurate quantification of this compound, even at low concentrations, enabling researchers to study its pharmacokinetic properties. Additionally, ultra-fast liquid chromatography (UFLC) coupled with a diode array detector (DAD) has been used to simultaneously determine this compound and other triterpenoids in Alisma orientale extracts. [] These analytical methods are crucial for quality control and standardization of Alisma orientale preparations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.